molecular formula C19H22O7 B11930541 Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate

Cat. No.: B11930541
M. Wt: 362.4 g/mol
InChI Key: UBQFTTUFRSSOHE-UHFFFAOYSA-N
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Description

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is a complex organic compound with the molecular formula C19H22O7 and a molecular weight of 362.38 g/mol This compound is known for its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzo7Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

hexyl 3,4,6-trihydroxy-2-methoxy-5-oxobenzo[7]annulene-8-carboxylate

InChI

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21)

InChI Key

UBQFTTUFRSSOHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)OC

Origin of Product

United States

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